molecular formula C16H12N2O2 B15217918 2,5-Di(pyridin-3-yl)benzene-1,4-diol

2,5-Di(pyridin-3-yl)benzene-1,4-diol

Cat. No.: B15217918
M. Wt: 264.28 g/mol
InChI Key: UZLJIHFDRDBPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Di(pyridin-3-yl)benzene-1,4-diol is an organic compound characterized by a benzene ring substituted with two pyridin-3-yl groups and two hydroxyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(pyridin-3-yl)benzene-1,4-diol typically involves the Suzuki-Miyaura coupling reaction. This reaction employs a palladium catalyst to couple a boronic acid derivative of pyridine with a dihalogenated benzene precursor. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like ethanol or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to enhance efficiency and scalability. The choice of solvents and catalysts would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,5-Di(pyridin-3-yl)benzene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The pyridine rings can be reduced to piperidine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2,5-Di(pyridin-3-yl)benzene-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Di(pyridin-3-yl)benzene-1,4-diol depends on its application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through its pyridine nitrogen atoms. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and material science .

Comparison with Similar Compounds

Uniqueness: 2,5-Di(pyridin-3-yl)benzene-1,4-diol is unique due to the position of its pyridine groups, which can influence its reactivity and coordination behavior. This makes it particularly useful in the synthesis of specific coordination polymers and advanced materials .

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2,5-dipyridin-3-ylbenzene-1,4-diol

InChI

InChI=1S/C16H12N2O2/c19-15-8-14(12-4-2-6-18-10-12)16(20)7-13(15)11-3-1-5-17-9-11/h1-10,19-20H

InChI Key

UZLJIHFDRDBPDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2O)C3=CN=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.